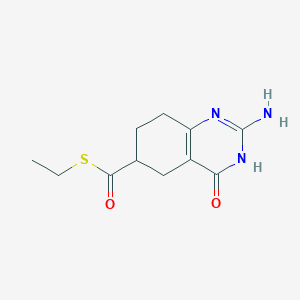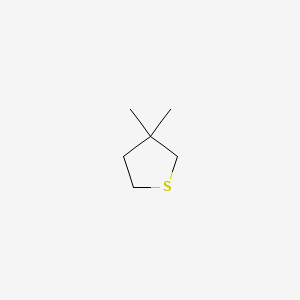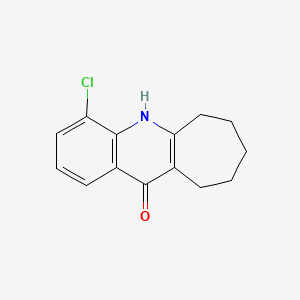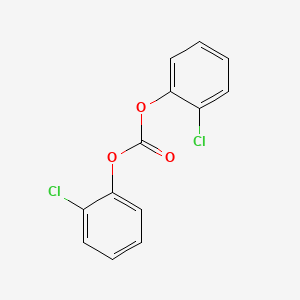
Carbonic acid, bis(2-chlorophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, bis(2-chlorophenyl) ester is an organic compound that belongs to the class of carbonate esters. These esters are characterized by a carbonyl group flanked by two alkoxy groups. The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ can be either aliphatic or aromatic groups . This compound specifically has two 2-chlorophenyl groups attached to the carbonate moiety, making it a diaryl carbonate.
準備方法
Synthetic Routes and Reaction Conditions
Carbonic acid, bis(2-chlorophenyl) ester can be synthesized through the reaction of 2-chlorophenol with phosgene (carbonyl dichloride) in the presence of a base. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4\text{ClOH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClOCOOC}_6\text{H}_4\text{Cl} + 2 \text{HCl} ] This reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the oxidative carbonylation of 2-chlorophenol using carbon monoxide and an oxidizer. This method is more environmentally friendly compared to the use of phosgene .
化学反応の分析
Types of Reactions
Carbonic acid, bis(2-chlorophenyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-chlorophenol and carbonic acid.
Transesterification: It can react with alcohols to form different carbonate esters.
Reduction: It can be reduced to form 2-chlorophenol and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: 2-chlorophenol and carbonic acid.
Transesterification: Various carbonate esters.
Reduction: 2-chlorophenol and methanol.
科学的研究の応用
Carbonic acid, bis(2-chlorophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates.
Biology: Studied for its potential antimicrobial properties due to the presence of chlorine atoms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of high-performance plastics and coatings
作用機序
The mechanism of action of carbonic acid, bis(2-chlorophenyl) ester involves its electrophilic character, which allows it to react with nucleophilic groups in various chemical reactions. The presence of chlorine atoms enhances its reactivity by making the ester more electrophilic. This property is particularly useful in antimicrobial applications, where it can disrupt microbial cell walls by reacting with nucleophilic groups .
類似化合物との比較
Similar Compounds
Dimethyl carbonate: A simple carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Another diaryl carbonate used in the production of polycarbonates.
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polymers.
Uniqueness
Carbonic acid, bis(2-chlorophenyl) ester is unique due to the presence of chlorine atoms, which enhance its reactivity and antimicrobial properties. This makes it particularly useful in applications where enhanced reactivity is desired, such as in the synthesis of high-performance materials and antimicrobial agents .
特性
CAS番号 |
5676-66-4 |
|---|---|
分子式 |
C13H8Cl2O3 |
分子量 |
283.10 g/mol |
IUPAC名 |
bis(2-chlorophenyl) carbonate |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-5-1-3-7-11(9)17-13(16)18-12-8-4-2-6-10(12)15/h1-8H |
InChIキー |
MUCRFDZUHPMASM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC(=O)OC2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


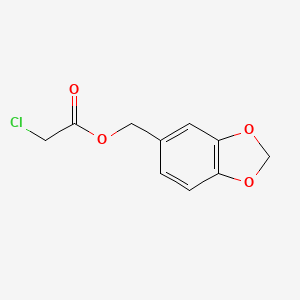
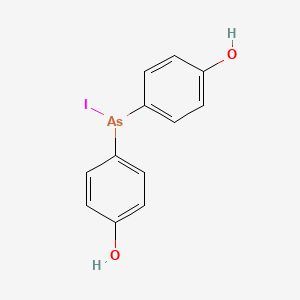
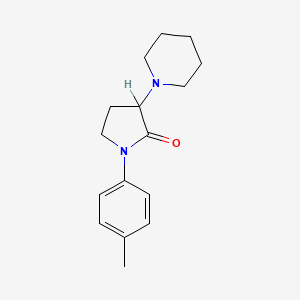

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
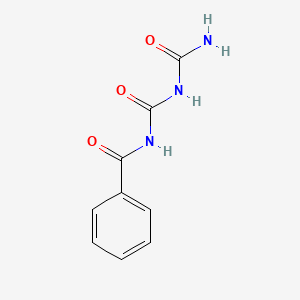
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
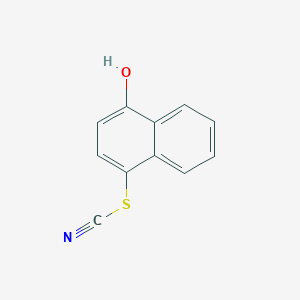
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
